PAR-4 Agonist Peptide, amide

PAR4 Pharmacology Platelet Aggregation Receptor Potency

PAR-4 signaling studies demand agonists with strict receptor selectivity-generic PAR peptides cross-activate PAR-1/PAR-2, confounding results. PAR-4 Agonist Peptide, amide (AYPGKF-NH₂) eliminates this problem with validated PAR-4 exclusivity and no detectable off-target PAR activation. • Strict PAR-4 selectivity: no PAR-1 or PAR-2 activation at functional concentrations; Gq-coupled phosphoinositide hydrolysis without Gi-mediated adenylyl cyclase inhibition • Validated EC₅₀: 15 μM (rat platelets), ~54 μM (human PRP); in vivo endpoints: 43% reduction in spinal Fos expression in mouse visceral pain models • Lyophilized powder, ≥95% purity; shipped with blue ice globally

Molecular Formula C34H48N8O7
Molecular Weight 680.8 g/mol
Cat. No. B612566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAR-4 Agonist Peptide, amide
SynonymsPAR-4-AP;  AY-NH2
Molecular FormulaC34H48N8O7
Molecular Weight680.8 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N
InChIInChI=1S/C34H48N8O7/c1-21(36)31(46)41-27(19-23-12-14-24(43)15-13-23)34(49)42-17-7-11-28(42)33(48)38-20-29(44)39-25(10-5-6-16-35)32(47)40-26(30(37)45)18-22-8-3-2-4-9-22/h2-4,8-9,12-15,21,25-28,43H,5-7,10-11,16-20,35-36H2,1H3,(H2,37,45)(H,38,48)(H,39,44)(H,40,47)(H,41,46)/t21-,25-,26-,27-,28-/m0/s1
InChIKeyBBAOHIALRKLBRD-OZDPOCAXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PAR-4 Agonist Peptide, amide: Core Identity and Differentiation Context


PAR-4 Agonist Peptide, amide (AYPGKF-NH₂, CAS 352017-71-1) is a hexapeptide derived from the proteolytically revealed tethered ligand sequence of murine proteinase-activated receptor-4 (PAR-4), designed to selectively activate PAR-4 without affecting PAR-1 or PAR-2 . As a synthetic receptor agonist, it mimics the action of thrombin at PAR-4, stimulating thromboxane production and platelet aggregation, and serving as a probe for PAR-4 function in hemostasis, inflammation, and nociception [1].

Why PAR-4 Agonist Peptide, amide Cannot Be Substituted with Generic PAR Agonists


Generic substitution among PAR-activating peptides fails due to profound, quantifiable differences in receptor selectivity, potency, and functional coupling. PAR-4 Agonist Peptide, amide exhibits strict selectivity for PAR-4 over PAR-1 and PAR-2, whereas closely related analogs (e.g., GYPGKF) lack sufficient potency to mimic physiological thrombin responses and may cross-activate other PAR subtypes [1]. Furthermore, downstream signaling outcomes differ fundamentally: PAR-4 activation via AYPGKF couples selectively to Gq-mediated phosphoinositide hydrolysis without Gi-mediated adenylyl cyclase inhibition, a distinction critical for dissecting thrombin's dual-receptor signaling in platelets and other tissues [2]. These functional divergences render any PAR-4 agonist without validated selectivity and potency data an unreliable tool for hypothesis-driven research.

Quantitative Differential Evidence: PAR-4 Agonist Peptide, amide vs. Analogs and Alternatives


10-Fold Potency Advantage over Native Tethered Ligand Peptide GYPGKF

The AYPGKF sequence confers approximately 10-fold greater potency relative to the native PAR-4 tethered ligand peptide GYPGKF. In a head-to-head rat platelet aggregation assay, AYPGKF-NH₂ demonstrated an EC50 of 15 μM, compared with 40 μM for GYPGKF-NH₂. Furthermore, AYPGKF elicits PAR-4-mediated responses comparable in magnitude to those elicited by thrombin, whereas GYPGKF does not reach thrombin-level efficacy [1][2].

PAR4 Pharmacology Platelet Aggregation Receptor Potency

Receptor Selectivity: No Detectable Activation of PAR-1 or PAR-2

In cell culture systems expressing PAR-1 or PAR-2, the PAR-4 agonist peptide AYPGKF-NH₂ shows no detectable activation of either receptor at concentrations up to 800 μM, whereas the PAR-1-activating peptide TFLLR-NH₂ activates PAR-1 with 20- to 150-fold greater potency in the same vascular and gastric tissue preparations [1]. The reverse human PAR-4 sequence (VQGPYG-NH₂) and the PAR-1AP SFLLR-NH₂ did not cause platelet aggregation, confirming that AYPGKF's activity is strictly PAR-4-mediated [2].

Receptor Selectivity PAR Family Signal Transduction

Thromboxane Production: Half-Maximal Response Relative to Thrombin

In human platelets, the PAR-4 agonist peptide AYPGKF-NH₂ stimulates thromboxane production with a maximal response approximately half of that observed after maximal thrombin stimulation [1]. This quantifies the relative contribution of PAR-4 activation to platelet thromboxane generation compared with full thrombin-mediated activation (which engages both PAR-1 and PAR-4). In contrast, the weaker PAR-4 agonist GYPGKF fails to elicit responses comparable in magnitude to thrombin [2].

Platelet Activation Thromboxane A2 Hemostasis

In Vivo Specificity: AYPGKF-Induced Nociception Blocked by Selective PAR-4 Antagonist

In an electrophysiological model of rat knee joint primary afferent activity, intra-arterial injection of AYPGKF-NH₂ (10⁻⁹–10⁻⁵ mol) significantly increased joint afferent firing during both non-noxious and noxious rotation. This effect was completely abolished by systemic pretreatment with the selective PAR-4 antagonist pepducin P4pal-10. In contrast, the inactive control peptide YAPGKF-NH₂ produced no effect [1].

Pain Research In Vivo Pharmacology Joint Inflammation

Colonic Antinociception: AYPGKF Reduces CRD-Induced Spinal Fos Expression by 43%

In a mouse model of colorectal distension (CRD), intracolonic administration of PAR-4-AP (AYPGKF-NH₂) significantly reduced the visceromotor response and decreased CRD-induced spinal Fos protein expression by 43%. The control peptide YAPGKF-NH₂ was without effect, and the antinociceptive effect was blocked by the PAR-4 antagonist P4pal-10 [1][2].

Visceral Pain Colorectal Distension Analgesia

Baseline Reference: AYPGKF is 16-Fold Less Potent than Optimized PAR-4 Agonist A-Phe(4-F)-PGWLVKNG

While AYPGKF is the established PAR-4 agonist for general research, it is 16-fold less potent than a recently optimized PAR-4 activating peptide, A-Phe(4-F)-PGWLVKNG, which demonstrates an EC50 of 3.4 μM in platelet aggregation assays compared with AYPGKF's EC50 of ~54 μM in the same assay format [1]. This potency difference informs the appropriate selection of PAR-4 agonist for specific applications: AYPGKF remains the standard reference, while the optimized peptide is preferred for high-sensitivity PAR-4 antagonist screening.

Assay Development PAR4 Antagonist Screening Peptide Optimization

Recommended Procurement Scenarios for PAR-4 Agonist Peptide, amide


PAR-4 Functional Studies Requiring Thrombin-Mimetic Efficacy

When investigating PAR-4-mediated platelet activation or thromboxane production, AYPGKF is the preferred agonist over GYPGKF because it elicits responses comparable in magnitude to thrombin, providing physiologically relevant PAR-4 activation rather than submaximal stimulation [1]. This enables accurate modeling of thrombin's contribution through PAR-4 without confounding PAR-1 co-activation.

Selective Dissection of PAR-4 vs. PAR-1 Signaling Pathways

In studies requiring isolation of PAR-4-specific downstream signaling (e.g., Gq-mediated phosphoinositide hydrolysis versus Gi-mediated adenylyl cyclase inhibition), AYPGKF offers strict selectivity with no detectable PAR-1 or PAR-2 activation, in contrast to modified analogs (e.g., phenylalanine-substituted variants) that activate both PAR-1 and PAR-4 [1]. This selectivity is essential for accurate pathway mapping.

In Vivo Validation of PAR-4-Mediated Nociception and Inflammation

For in vivo pain and inflammation models, AYPGKF provides validated, antagonist-reversible endpoints. In rat knee joint studies, AYPGKF-induced afferent sensitization is abolished by PAR-4 antagonist pepducin P4pal-10, while the inactive control peptide YAPGKF-NH₂ produces no effect [1]. In mouse visceral pain models, intracolonic AYPGKF reduces spinal Fos expression by 43% [2]. These validated in vivo readouts are critical for translational pain research.

Baseline Reference for PAR-4 Antagonist Screening Assays

As the established standard PAR-4 agonist with well-characterized EC50 values (15 μM in rat platelets, ~54 μM in human PRP aggregometry), AYPGKF serves as the baseline reference compound for developing and validating PAR-4 antagonist screening assays. It provides a reproducible, historically documented benchmark against which novel antagonists can be compared, though users requiring higher assay sensitivity may consider optimized agonists with 16-fold greater potency [1].

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